3-ヒドロキシピラジン-2-カルボキサミド
概要
説明
T-1105 は、6-フルオロ-3-ヒドロキシ-2-ピラジンカルボキサミドとしても知られており、広域スペクトルの抗ウイルス化合物です。これは、グアニンおよびアデニンの構造を模倣するヌクレオシド類似体であり、さまざまなRNAウイルスに対して効果的です。 T-1105 は、インフルエンザ、ジカ、SARS-CoV-2 などのウイルスの複製を阻害する可能性を示しています .
科学的研究の応用
T-1105 has a wide range of scientific research applications, including:
Chemistry: T-1105 is used as a building block in the synthesis of other antiviral compounds. .
Biology: T-1105 is studied for its ability to inhibit viral replication in cell cultures. .
Medicine: T-1105 is being investigated as a potential antiviral drug. .
Industry: T-1105 is used in the development of antiviral coatings and materials.
作用機序
T-1105 は、ウイルスRNA依存性RNAポリメラーゼ (RdRp) を標的とすることで、その抗ウイルス効果を発揮します。これは、複製中にウイルスRNAに組み込まれるヌクレオシド類似体として機能します。 この組み込みは、致死的な突然変異を引き起こし、ウイルスゲノムにエラーを引き起こし、最終的にウイルスの複製を阻害します .
類似の化合物との比較
類似の化合物
T-705 (ファビピラビル): T-1105 に似たヌクレオシド類似体で、インフルエンザやその他のRNAウイルスに対する抗ウイルス薬として使用されています
T-1106: T-705 の別の誘導体で、抗ウイルス活性を高めるために修飾されています.
T-1105 の独自性
T-1105 は、非フッ素化構造により、T-705 と比較して化学的安定性に優れています。 この安定性により、その抗ウイルス活性が高まり、ウイルス複製に対するより強力な阻害剤となっています .
生化学分析
Biochemical Properties
3-Hydroxypyrazine-2-carboxamide plays a crucial role in biochemical reactions, particularly as a broad-spectrum viral polymerase inhibitor. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with RNA-dependent RNA polymerase, where 3-Hydroxypyrazine-2-carboxamide acts as an inhibitor by converting into a ribonucleoside triphosphate (RTP) metabolite . This interaction is essential for its antiviral activity, as it inhibits the replication of RNA viruses by interfering with the viral RNA synthesis process .
Cellular Effects
3-Hydroxypyrazine-2-carboxamide has significant effects on various types of cells and cellular processes. It influences cell function by increasing levels of nicotinamide adenine dinucleotide (NAD+), which is involved in cellular processes such as energy production and DNA repair . This increase in NAD+ levels can enhance cellular metabolism and improve cell signaling pathways. Additionally, 3-Hydroxypyrazine-2-carboxamide has demonstrated antiviral activity against a range of RNA viruses, affecting viral replication within infected cells .
Molecular Mechanism
The molecular mechanism of 3-Hydroxypyrazine-2-carboxamide involves its conversion into a ribonucleoside triphosphate (RTP) metabolite, which then inhibits RNA-dependent RNA polymerase . This inhibition prevents the synthesis of viral RNA, thereby blocking viral replication. The compound’s structure allows it to be recognized by the viral polymerase as a substrate, leading to the incorporation of the RTP metabolite into the viral RNA chain, which ultimately results in chain termination .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxypyrazine-2-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors in its efficacy. In vitro and in vivo studies have indicated that the compound can maintain its antiviral activity over extended periods, although the potential for resistance development needs to be monitored .
Dosage Effects in Animal Models
The effects of 3-Hydroxypyrazine-2-carboxamide vary with different dosages in animal models. At lower doses, the compound has shown promising antiviral activity with minimal adverse effects . At higher doses, there is a potential for toxicity and adverse effects, including irritation and potential drug resistance . It is essential to determine the optimal dosage that maximizes efficacy while minimizing toxicity in animal models.
Metabolic Pathways
3-Hydroxypyrazine-2-carboxamide is involved in several metabolic pathways, primarily through its conversion into a ribonucleoside triphosphate (RTP) metabolite . This metabolite interacts with RNA-dependent RNA polymerase, inhibiting viral RNA synthesis. The compound’s metabolism also involves interactions with nicotinamide adenine dinucleotide (NAD) adenylyltransferase, which facilitates its conversion into the active RTP form .
Transport and Distribution
Within cells and tissues, 3-Hydroxypyrazine-2-carboxamide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells . The compound’s distribution is influenced by its chemical properties, allowing it to accumulate in specific tissues where it exerts its antiviral effects .
Subcellular Localization
The subcellular localization of 3-Hydroxypyrazine-2-carboxamide is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with viral RNA polymerase and other biomolecules . Post-translational modifications and targeting signals play a role in directing 3-Hydroxypyrazine-2-carboxamide to its site of action, ensuring its efficacy in inhibiting viral replication .
準備方法
合成経路と反応条件
T-1105 の合成には、次の手順が含まれます。
出発物質: 合成は、3-ヒドロキシ-2-ピラジンカルボキサミドから始まります。
フッ素化: ピラジン環の 6 位にフッ素原子を導入するには、ジエチルアミノスルホリルフルオリド (DAST) などのフッ素化剤を使用します。
工業生産方法
T-1105 の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、収率と純度を最大限に高めるために反応条件を最適化することが含まれます。 連続フローリアクターと自動化システムの使用により、安定した生産品質が保証されます .
化学反応の分析
反応の種類
T-1105 は、次のようなさまざまな化学反応を起こします。
酸化: T-1105 は、対応するオキソ誘導体を形成するために酸化することができます。
還元: T-1105 の還元により、ヒドロキシ誘導体が得られます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは過酸化水素などの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物
酸化: 6-フルオロ-3-オキソ-2-ピラジンカルボキサミドの生成。
還元: 6-フルオロ-3-ヒドロキシ-2-ピラジンカルボキサミドの生成。
科学研究アプリケーション
T-1105 は、次のような広範囲にわたる科学研究アプリケーションを備えています。
類似化合物との比較
Similar Compounds
T-705 (Favipiravir): A nucleobase analog similar to T-1105, used as an antiviral drug against influenza and other RNA viruses
T-1106: Another derivative of T-705, with modifications to enhance its antiviral activity.
Uniqueness of T-1105
T-1105 is unique due to its non-fluorinated structure, which provides better chemical stability compared to T-705. This stability enhances its antiviral activity and makes it a more potent inhibitor of viral replication .
特性
IUPAC Name |
2-oxo-1H-pyrazine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4(9)3-5(10)8-2-1-7-3/h1-2H,(H2,6,9)(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPBAPFUXAADQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=O)N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203888 | |
Record name | 3-Oxo-3,4-dihydropyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55321-99-8 | |
Record name | 2-Pyrazinecarboxamide, 3,4-dihydro-3-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055321998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 55321-99-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163503 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Oxo-3,4-dihydropyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxypyrazine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PYRAZINECARBOXAMIDE, 3,4-DIHYDRO-3-OXO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R3A375F7A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。